2-cyano-N-(3-nitrophényl)acétamide

Vue d'ensemble

Description

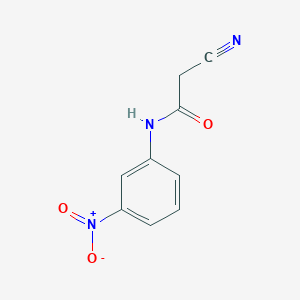

2-cyano-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7N3O3 It is a derivative of cyanoacetamide, featuring a cyano group (-CN) and a nitrophenyl group (-NO2) attached to the acetamide backbone

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 193.17 g/mol

- IUPAC Name : 2-cyano-N-(3-nitrophenyl)acetamide

The compound features a cyano group, a nitrophenyl moiety, and an acetamide functional group, contributing to its diverse reactivity and biological activity.

Anticancer Activity

Research has indicated that 2-cyano-N-(3-nitrophenyl)acetamide exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant antiproliferative activity.

Case Study: Antiproliferative Effects on MCF-7 Cells

- IC50 Value : 5.0 µM

- Selectivity Index : 12

This suggests that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Related compounds have shown efficacy against bacteria such as Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 2-cyano-N-(3-nitrophenyl)acetamide | 16 | 16 | Bactericidal |

| Ciprofloxacin | 4 | 8 | Bactericidal |

| Cefepime | 32 | >128 | Bacteriostatic |

The results indicate that this compound could be further explored for therapeutic applications in infectious diseases.

Synthetic Routes

The synthesis of 2-cyano-N-(3-nitrophenyl)acetamide can be achieved through several methods, primarily involving the reaction of substituted nitroanilines with cyanoacetamides under specific conditions.

Common Synthetic Method:

- Reacting 3-nitroaniline with cyanoacetate in the presence of a base.

- Purification through crystallization techniques.

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form nitroso or nitro derivatives.

- Reduction : Reduction can yield amines or hydroxylamines.

- Substitution Reactions : The nitro group can participate in nucleophilic substitution reactions.

Biological Studies and Pharmacokinetics

In silico studies suggest a favorable pharmacokinetic profile for 2-cyano-N-(3-nitrophenyl)acetamide, indicating good oral bioavailability and low toxicity potential based on AMES tests. This makes it a candidate for further development in therapeutic applications.

Industrial Applications

In addition to its medicinal uses, this compound has potential industrial applications:

- Used as an intermediate in the synthesis of other organic compounds.

- Explored for use in the development of polymers and resins due to its reactive functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 3-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-cyano-N-(3-nitrophenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Condensation reactions: The active hydrogen on the cyanoacetamide moiety can engage in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Condensation reactions: Aldehydes or ketones with acidic or basic catalysts.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted cyanoacetamides.

Condensation reactions: Formation of heterocyclic compounds such as pyrazoles or pyridines.

Reduction: Formation of 2-cyano-N-(3-aminophenyl)acetamide.

Mécanisme D'action

The mechanism of action of 2-cyano-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-cyano-N-(2-nitrophenyl)acetamide

- 2-cyano-N-(4-nitrophenyl)acetamide

- 2-cyano-N-(2,4-dinitrophenyl)acetamide

Uniqueness

2-cyano-N-(3-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho or para positions, resulting in distinct properties and applications .

Activité Biologique

2-Cyano-N-(3-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and pharmacological properties of this compound, supported by data from various studies.

Chemical Structure

The molecular structure of 2-cyano-N-(3-nitrophenyl)acetamide can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 220.18 g/mol

The biological activity of 2-cyano-N-(3-nitrophenyl)acetamide is primarily attributed to its interaction with specific biological targets:

- Target Enzymes : The compound has been shown to interact with various enzymes, including those involved in inflammatory and cancer pathways.

- Biochemical Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation, potentially acting as an anti-inflammatory and anticancer agent.

Biological Activities

Research indicates that 2-cyano-N-(3-nitrophenyl)acetamide exhibits a broad spectrum of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through modulation of cytokine production.

Case Studies and Research Findings

- Anticancer Efficacy :

- Antimicrobial Activity :

-

Anti-inflammatory Action :

- The compound was tested in a murine model of inflammation, where it significantly reduced edema formation and pro-inflammatory cytokine levels (TNF-α and IL-6), suggesting a potential mechanism for its anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of 2-cyano-N-(3-nitrophenyl)acetamide has been assessed in various studies:

- Absorption and Bioavailability : The compound demonstrates good oral bioavailability, attributed to its moderate lipophilicity.

- Metabolism : It undergoes metabolic transformations primarily in the liver, with cytochrome P450 enzymes playing a significant role.

- Excretion : Studies suggest renal excretion as the primary route for elimination.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | IC / MIC |

|---|---|---|

| Anticancer | Inhibition of HCT116 cells | IC = 5 μM |

| Antimicrobial | Inhibition of S. aureus | MIC = 50–100 μg/mL |

| Anti-inflammatory | Reduction in edema | Significant reduction |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | Good |

| Metabolism | Liver (CYP450 involvement) |

| Elimination | Primarily renal |

Propriétés

IUPAC Name |

2-cyano-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDLCHVIKUNVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350030 | |

| Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-56-6 | |

| Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.